![molecular formula C14H19NO4S B1328617 1-[2-Methyl-4-(methylsulphonyl)phenyl]piperidine-4-carboxylic acid CAS No. 942474-48-8](/img/structure/B1328617.png)

1-[2-Methyl-4-(methylsulphonyl)phenyl]piperidine-4-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

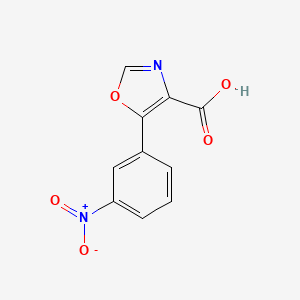

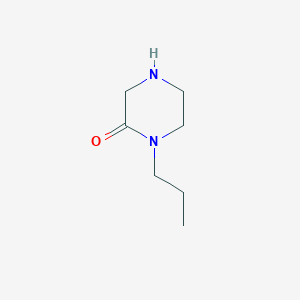

Molecular Structure Analysis

The molecular formula of “1-[2-Methyl-4-(methylsulphonyl)phenyl]piperidine-4-carboxylic acid” is C14H19NO4S . The molecular weight is 297.36996 .Physical And Chemical Properties Analysis

The compound “this compound” has a molecular formula of C14H19NO4S and a formula weight of 297.36996 .Scientific Research Applications

Synthesis and Functionalization

This compound is a key intermediate in the synthesis of various medicinal chemistry compounds. Its structure allows for CH functionalization, a critical step in medicinal chemistry synthesis, especially in the context of serine palmitoyl transferase enzyme inhibition (J. Magano, E. Kiser, Russell James Shine, Michael H. Chen, 2014).

Beta(3) Adrenergic Receptor Agonism

Derivatives of 1-[2-Methyl-4-(methylsulphonyl)phenyl]piperidine-4-carboxylic acid have been prepared and evaluated for their biological activity on human beta(3)-adrenergic receptors. Certain structural modifications to these compounds have resulted in potent agonists with high selectivity over beta(1)- and beta(2)-adrenergic receptors (B. Hu, J. Ellingboe, S. Han, E. Largis, K. Lim, M. Malamas, R. Mulvey, C. Niu, A. Oliphant, J. Pelletier, T. Singanallore, F. Sum, J. Tillett, V. Wong, 2001).

Mechanism of Action

Target of Action

Similar compounds have been used to prepare heterocyclic diaryl compounds as selective cox-2 inhibitors , and for the synthesis of antibiotic nitroxoline derivatives for cathepsin B inhibition, sphingosine-1-phosphate receptor agonists, RhoA inhibitors for cardiovascular disease therapy, and alkyl piperidine and piperazine hydroxamic acids as HDAC inhibitors .

Mode of Action

It is suggested that the compound may interact with its targets to inhibit their activity, leading to downstream effects .

Biochemical Pathways

Based on the potential targets, it can be inferred that the compound may affect pathways related to inflammation (via cox-2 inhibition), lysosomal degradation (via cathepsin b inhibition), sphingolipid signaling (via sphingosine-1-phosphate receptor agonism), cardiovascular function (via rhoa inhibition), and gene expression (via hdac inhibition) .

Result of Action

Based on the potential targets, it can be inferred that the compound may have anti-inflammatory, antibiotic, cardiovascular, and gene regulatory effects .

properties

IUPAC Name |

1-(2-methyl-4-methylsulfonylphenyl)piperidine-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO4S/c1-10-9-12(20(2,18)19)3-4-13(10)15-7-5-11(6-8-15)14(16)17/h3-4,9,11H,5-8H2,1-2H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHUXRYMPVFPNCF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)S(=O)(=O)C)N2CCC(CC2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001167360 |

Source

|

| Record name | 1-[2-Methyl-4-(methylsulfonyl)phenyl]-4-piperidinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001167360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.37 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

942474-48-8 |

Source

|

| Record name | 1-[2-Methyl-4-(methylsulfonyl)phenyl]-4-piperidinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=942474-48-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[2-Methyl-4-(methylsulfonyl)phenyl]-4-piperidinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001167360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-(4-fluorophenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]acetic acid](/img/structure/B1328562.png)

![Ethyl 3-Chloroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1328568.png)

![3-Chloroimidazo[1,2-a]pyridine-2-carbohydrazide](/img/structure/B1328573.png)

![Ethyl 3-Bromo-5-chloroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1328575.png)